molecular formula C16H17NO2 B1451669 Methyl 4-((benzylamino)methyl)benzoate CAS No. 190655-55-1

Methyl 4-((benzylamino)methyl)benzoate

Cat. No.: B1451669
CAS No.: 190655-55-1
M. Wt: 255.31 g/mol
InChI Key: ISGMVERHDCZVLF-UHFFFAOYSA-N
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Description

Methyl 4-((benzylamino)methyl)benzoate is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 4-((benzylamino)methyl)benzoate, also known by its CAS number 190655-55-1, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is an ester derivative of benzoic acid, characterized by a benzylamino group attached to the benzoate moiety. The synthesis typically involves the reaction between 4-(chloromethyl)benzoic acid and benzylamine in the presence of a suitable solvent.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzylamine have been shown to possess antibacterial and antifungal activities against various pathogens. A study demonstrated that certain benzylamine derivatives displayed inhibition zones ranging from 18 mm to 24 mm against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Compound Bacterial Strain Inhibition Zone (mm)
This compoundStaphylococcus aureus24
This compoundEscherichia coli21
This compoundBacillus subtilis20

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies on similar compounds have revealed their potential as anti-inflammatory agents through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The mechanism often involves modulation of signaling pathways related to inflammation .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It is believed to bind to receptors or enzymes, leading to altered cellular responses. For example:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in inflammatory pathways, suggesting that this compound may act through similar mechanisms.
  • Receptor Modulation : The compound may influence receptor activity associated with neurotransmission or immune responses, contributing to its therapeutic potential in neurological and inflammatory conditions .

Case Studies

  • Antibacterial Efficacy : In a controlled study, this compound was tested against several bacterial strains. The results indicated a marked reduction in bacterial growth, supporting its potential use as an antimicrobial agent.
  • Inflammation Models : In vitro studies using macrophage cell lines demonstrated that treatment with this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, highlighting its anti-inflammatory properties.

Properties

IUPAC Name

methyl 4-[(benzylamino)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-19-16(18)15-9-7-14(8-10-15)12-17-11-13-5-3-2-4-6-13/h2-10,17H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGMVERHDCZVLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of methyl-4-(aminomethyl)benzoate (50 g, 0.302 mol) and benzaldehyde (32 g, 0.302 mol) in EtOH (1 L) was refluxed for 5 h. After cooling to r.t, NaBH4 (11.5 g, 0.302 mol) was added portionwise. The reaction mixture was stirred at r.t. for 10 h. The solvent was removed under reduced pressure and the compound was purified by acid-base work up to give N-(4-methoxycarbonylbenzyl)benzylamine (25 g, 33%).
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11.5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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